molecular formula C8H8BrNO3 B8139629 (2-Bromo-3-methyl-5-nitrophenyl)methanol

(2-Bromo-3-methyl-5-nitrophenyl)methanol

Cat. No.: B8139629
M. Wt: 246.06 g/mol
InChI Key: FVHWISCFMMPWAH-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Nitro-Substituted Aromatic Building Blocks in Organic Synthesis

Halogenated and nitro-substituted aromatic compounds are fundamental building blocks in the arsenal (B13267) of synthetic organic chemists. The introduction of halogen atoms, such as bromine, and nitro groups onto an aromatic ring significantly influences the ring's electronic properties and provides handles for further functionalization.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. rsc.org More importantly, the nitro group is a versatile functional group that can be readily reduced to an amino group, which is a key precursor for the synthesis of a wide array of pharmaceuticals, dyes, and other materials. youtube.comlearncbse.in This transformation from a nitro to an amino group fundamentally alters the electronic nature of the substituent from electron-withdrawing to electron-donating, thereby changing the reactivity and directing effects in subsequent reactions.

Halogens, like bromine, also serve as important functional groups in organic synthesis. They are good leaving groups in nucleophilic aromatic substitution reactions and are essential participants in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The position of the halogen on the aromatic ring is crucial for directing subsequent reactions and for the final architecture of the target molecule.

Significance of Functionalized Phenylmethanol Scaffolds in Advanced Chemical Research

The phenylmethanol (or benzyl (B1604629) alcohol) scaffold is a common structural motif in a vast number of organic molecules, including many with significant biological activity. The hydroxyl group of the methanol (B129727) moiety can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into other important classes of compounds. ncert.nic.in For example, the oxidation of a substituted phenylmethanol can yield the corresponding benzoic acid, a common fragment in many drug molecules.

Furthermore, the benzylic hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the benzylic position. The strategic placement of other functional groups on the phenyl ring, as seen in (2-Bromo-3-methyl-5-nitrophenyl)methanol, provides a platform for multi-step syntheses where each functional group can be addressed selectively. This allows for the controlled and systematic construction of highly functionalized and complex target molecules. The interplay of the different substituents on the phenylmethanol scaffold is a key aspect of modern synthetic strategy, enabling the fine-tuning of a molecule's properties for applications in medicinal chemistry, materials science, and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-3-methyl-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-2-7(10(12)13)3-6(4-11)8(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHWISCFMMPWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Methyl 5 Nitrophenyl Methanol

Strategies for Aromatic Ring Construction and Functionalization Precursors

The synthesis of (2-Bromo-3-methyl-5-nitrophenyl)methanol begins with the establishment of the substituted benzene (B151609) ring. The order of introduction of the bromo, methyl, and nitro groups is critical due to their directing effects in electrophilic aromatic substitution reactions.

Approaches to 3-Methylbromobenzene Derivatives

A logical starting point for the synthesis is a molecule that already contains the methyl and bromo groups in the desired 1,3-relationship. One common precursor is m-bromotoluene (3-bromotoluene). However, achieving the specific 2-bromo-3-methyl arrangement often requires a multi-step approach, potentially starting from a different isomer and utilizing functional group interconversions.

An alternative and documented pathway involves starting with p-nitrotoluene. orgsyn.org This compound can be brominated at the position ortho to the methyl group. The procedure involves heating p-nitrotoluene with bromine and iron powder, which acts as a catalyst. orgsyn.org This yields 2-bromo-4-nitrotoluene. orgsyn.org While this places the bromo and methyl groups in a 1,2-relationship, subsequent steps can be envisioned to rearrange or modify the substitution pattern, although a more direct route is generally preferred.

A more direct precursor to the target substitution pattern is 2-bromo-3-methylbenzoic acid. orgsyn.org The synthesis of this compound has been described starting from p-nitrotoluene, which is first brominated to give 2-bromo-4-nitrotoluene. orgsyn.org This intermediate then undergoes a reaction with potassium cyanide in 2-ethoxyethanol, followed by hydrolysis, to replace the nitro group with a carboxylic acid group, ultimately yielding 2-bromo-3-methylbenzoic acid. orgsyn.org This acid then serves as a key intermediate for further functionalization.

Ortho- and Para-Nitration Directives on Methylbromobenzenes

With a bromotoluene derivative in hand, the next critical step is the introduction of the nitro group at the C-5 position. The directing effects of the existing substituents (bromo and methyl) are paramount. Both the methyl group and the bromine atom are ortho, para-directors. In a 3-bromotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the bromine are 2, 4, and 6. Therefore, direct nitration of m-bromotoluene would likely lead to a mixture of isomers, with the primary products being 3-bromo-2-nitrotoluene, 3-bromo-4-nitrotoluene, and 3-bromo-6-nitrotoluene, none of which is the desired 2-bromo-3-methyl-5-nitro isomer.

A more effective strategy involves starting with a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 2-bromo-3-methylbenzoic acid, the carboxylic acid group is a meta-director, while the bromo and methyl groups are ortho, para-directors. Nitration of this compound would be complex. A more plausible route involves the nitration of a precursor like 2-bromo-3-methylphenol (B1266947) or its corresponding methyl ether.

A common strategy in multi-step synthesis is to introduce a strongly directing group that can be later modified or removed. libretexts.org For instance, one could start with a molecule that facilitates the desired nitration, and then introduce the other functional groups.

Given the substitution pattern, a likely synthetic precursor is 2-bromo-3-methyl-5-nitrobenzoic acid or 2-bromo-3-methyl-5-nitrobenzaldehyde. The synthesis of the benzoic acid derivative, 5-bromo-2-methyl-3-nitrobenzoic acid, has been documented and is used as a reactant in the preparation of other chemical inhibitors. chemicalbook.com This suggests that synthetic routes to these types of polysubstituted benzoic acids are established.

Regioselective Introduction of the Hydroxymethyl Moiety

The final key functional group to be introduced is the hydroxymethyl (-CH₂OH) group. This is typically achieved either by the oxidation of a methyl group already in the correct position or by the reduction of a carbonyl group, such as an aldehyde or a carboxylic acid.

Oxidation Pathways from Methyl Aromatic Precursors

Direct oxidation of a methyl group on a highly substituted and potentially deactivated benzene ring can be challenging and may require specific reagents to avoid over-oxidation to the carboxylic acid. ncert.nic.in While methods exist for the controlled oxidation of a methyl group to an aldehyde, they often face selectivity issues, especially in the presence of other sensitive functional groups like a nitro group. chem-soc.si For the synthesis of this compound, this approach would likely start from 2-bromo-3,5-dinitrotoluene, which would require a selective reduction of one nitro group and a diazotization to install the methyl group, a convoluted process. A more direct oxidation of a pre-existing methyl group is generally less favored than the reduction of a carbonyl.

Reductive Methodologies for Carbonyl Precursors

A more common and reliable method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid or aldehyde. This positions the formation of the C-5 nitro, C-2 bromo, and C-3 methyl substituted aromatic ring as the primary challenge, followed by a straightforward reduction.

For example, if 2-bromo-3-methyl-5-nitrobenzoic acid is synthesized, it can be reduced to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. ncert.nic.inbenchchem.com This approach is well-documented for similar structures, such as the reduction of 2-bromo-5-nitrobenzoic acid to (2-bromo-5-nitrophenyl)methanol. benchchem.com

Alternatively, one could first synthesize 2-bromo-3-methyl-5-nitrobenzaldehyde. Aldehydes are readily reduced to primary alcohols using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), or catalytically with hydrogen. ncert.nic.in The aldehyde precursor itself can be synthesized through various methods, including the partial oxidation of a methyl group or the reduction of a corresponding acyl chloride. ncert.nic.in

Advanced Catalytic Approaches in the Synthesis of Substituted Phenylmethanols

While classical stoichiometric reagents like LiAlH₄ and NaBH₄ are effective, modern synthetic chemistry often favors advanced catalytic methods for their improved efficiency, selectivity, and environmental profile.

Catalytic hydrogenation is a prominent advanced method for the reduction of carbonyl groups. For the reduction of an aldehyde like 2-bromo-3-methyl-5-nitrobenzaldehyde, catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas could be employed. benchchem.com However, a significant challenge with this approach is the potential for the simultaneous reduction of the nitro group to an amine. benchchem.com Selective catalytic systems would be required to reduce the aldehyde in the presence of the nitro group.

Another catalytic approach involves transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. These methods can sometimes offer greater selectivity compared to direct hydrogenation with H₂ gas.

For the synthesis of substituted phenylmethanols, catalytic asymmetric reduction of a precursor ketone could also be considered if a chiral center were desired, though this is not the case for the target molecule.

The development of chemoselective catalysts that can reduce a specific functional group while leaving others intact is an active area of research in organic synthesis. For a molecule with multiple reducible groups like this compound's precursors, such catalytic systems would be highly advantageous.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While a direct, one-step synthesis of this compound via a palladium-catalyzed reaction from a simpler precursor is not the most conventional approach, several strategies could theoretically be employed.

One such strategy is the direct hydroxymethylation of a suitable aryl bromide. Research has demonstrated the feasibility of palladium-catalyzed direct hydroxymethylation of aryl halides using reagents like potassium acetoxymethyltrifluoroborate. chemicalbook.com This method offers the advantage of introducing the hydroxymethyl group in a single step, avoiding the need for protection-deprotection or oxidation-reduction sequences. The general applicability of this method to a wide range of aryl and heteroaryl halides, including those with various functional groups, suggests its potential for the synthesis of complex molecules like this compound. nih.gov The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. chemicalbook.com

Another potential, though less direct, palladium-catalyzed approach could involve the methylation of a suitable boronate ester. For instance, a boronate ester precursor could be synthesized and then subjected to palladium-catalyzed methylation using a reagent such as iodomethane. berkeley.edu Subsequent benzylic oxidation would then be required to yield the desired alcohol. This multi-step palladium-catalyzed route highlights the versatility of these reactions in constructing complex aromatic compounds.

Recent advancements have also focused on the palladium-catalyzed hydroxylation of aryl halides to produce phenols. nih.govorganic-chemistry.orgnih.gov While not directly yielding the target benzyl (B1604629) alcohol, this methodology is crucial for the synthesis of related phenolic compounds and showcases the continuous development of palladium catalysis for the introduction of oxygen-containing functional groups onto aromatic rings.

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to the Synthesis of Functionalized Aryl Alcohols
Reaction TypeCatalyst/LigandReagentSubstrate ScopeReference
Direct HydroxymethylationPd(dba)₂ / RuPhosPotassium acetoxymethyltrifluoroborateAryl and heteroaryl halides and triflates chemicalbook.comnih.gov
MethylationPalladium / P(tBu)₂MeIodomethaneAryl, heteroaryl, and vinyl boronate esters berkeley.edu
HydroxylationPalladium / tBuBrettPhosBoric Acid(Hetero)aryl chlorides and bromides organic-chemistry.org
HydroxylationPalladacycle / tBuBrettPhosKOH or CsOH(Hetero)aryl halides nih.gov

Electrophilic Aromatic Substitution Reactions for Halogenation and Nitration

A more traditional and well-documented approach to the synthesis of this compound involves a sequence of electrophilic aromatic substitution reactions to construct the key intermediate, 2-bromo-3-methyl-5-nitrobenzoic acid, followed by a selective reduction.

A plausible synthetic pathway commences with a readily available starting material such as m-toluic acid. The nitration of m-toluic acid can be achieved using a mixture of nitric acid and sulfuric acid. A Chinese patent describes the nitration of m-methylbenzoic acid at low temperatures (-30 to -15 °C) to selectively produce 2-nitro-3-methylbenzoic acid with high conversion and selectivity. google.compatsnap.com

The subsequent step would be the bromination of 2-nitro-3-methylbenzoic acid. The directing effects of the existing substituents (methyl, nitro, and carboxylic acid) would need to be carefully considered to achieve the desired regiochemistry. Alternatively, starting from 2-bromo-3-methylbenzoic acid, a nitration step could be performed. The synthesis of 2-bromo-3-methylbenzoic acid itself is well-documented in Organic Syntheses, starting from p-nitrotoluene which undergoes bromination to give 2-bromo-4-nitrotoluene, followed by a sequence involving cyanide displacement of the nitro group and subsequent hydrolysis to the carboxylic acid. orgsyn.org

The nitration of a related compound, 2-bromobenzoic acid, to 2-bromo-5-nitrobenzoic acid has been reported with a high yield using a mixture of sulfuric acid and nitric acid at low temperatures. chemicalbook.com This suggests that the nitration of 2-bromo-3-methylbenzoic acid would likely proceed to give the desired 2-bromo-3-methyl-5-nitrobenzoic acid.

The final step in this sequence is the selective reduction of the carboxylic acid functionality in 2-bromo-3-methyl-5-nitrobenzoic acid to the corresponding benzyl alcohol. This transformation requires a reducing agent that does not affect the nitro group or the aryl bromide. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are known to be effective for the selective reduction of carboxylic acids in the presence of nitro groups.

Table 2: Key Electrophilic Aromatic Substitution and Reduction Reactions
ReactionStarting MaterialReagentsProductYieldReference
Nitrationm-Methylbenzoic acidHNO₃, low temp.2-Nitro-3-methylbenzoic acid~75-80% selectivity google.compatsnap.com
Nitration2-Bromobenzoic acidH₂SO₄, HNO₃, 5 °C2-Bromo-5-nitrobenzoic acid96% chemicalbook.com
Bromination & Hydrolysisp-Nitrotoluene1. Br₂, Fe 2. KCN, hydrolysis2-Bromo-3-methylbenzoic acid7-8% (from p-nitrotoluene) orgsyn.org
ReductionNitro-substituted benzoic acidBH₃-THFNitro-substituted benzyl alcohol-General method

Development of High-Yielding and Scalable Synthesis Protocols

The development of high-yielding and scalable synthesis protocols for this compound is intrinsically linked to the optimization of each step in the synthetic sequence. For industrial-scale production, factors such as cost of starting materials, reaction times, yields, and ease of purification are of paramount importance.

The route beginning with the nitration of m-toluic acid followed by bromination and then reduction appears to be a more direct and potentially scalable approach compared to the multi-step synthesis of 2-bromo-3-methylbenzoic acid from p-nitrotoluene. The patented method for the nitration of m-methylbenzoic acid highlights a process with high conversion and selectivity, which are key indicators for scalability. google.compatsnap.com

For the reduction step, the use of borane-THF, while effective, requires careful handling on a large scale due to its reactivity. Alternative, safer, and more cost-effective reducing agents that maintain selectivity would be a focus of process development.

The purification of intermediates and the final product is also a critical aspect of a scalable synthesis. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The solid nature of the key intermediate, 2-bromo-3-methyl-5-nitrobenzoic acid, and the final product, this compound, would likely facilitate purification by recrystallization.

Ultimately, a scalable synthesis would necessitate a thorough optimization of reaction conditions, including temperature, reaction time, solvent, and catalyst loading (if applicable), for each synthetic transformation to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methyl 5 Nitrophenyl Methanol

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity, primarily through substitution and coupling reactions. Its reactivity is significantly influenced by the electronic nature of the other substituents on the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides. In this process, a nucleophile replaces the halogen atom on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. synquestlabs.combiosynth.com

In the case of (2-Bromo-3-methyl-5-nitrophenyl)methanol, the nitro group, a powerful electron-withdrawing group, is situated meta to the bromine atom. While ortho and para positioning provides more effective stabilization through resonance, a meta-nitro group still enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to an unsubstituted bromobenzene. However, the reaction rates are generally slower than for ortho/para-substituted isomers. The methyl group, being weakly electron-donating, has a minor electronic effect on this reaction.

Common nucleophiles for these reactions include alkoxides, amines, and thiolates. The general mechanism involves the addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

The bromine substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would enable the introduction of a new aryl or vinyl substituent at the bromine-bearing position. The reaction is generally tolerant of a wide range of functional groups, including the nitro and hydroxyl moieties present in the molecule. bldpharm.comlearncbse.in

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. researchgate.net A palladium catalyst and a base are essential for this transformation. This reaction would allow for the introduction of a vinyl group onto the aromatic ring of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. biosynth.commdpi.com This is a highly efficient method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. It is a powerful tool for the synthesis of arylamines. ambeed.com

Table 1: Representative Organometallic Coupling Reactions for Aryl Bromides This table presents generalized conditions for these reactions, as specific examples for this compound are not readily available in the cited literature. The optimal conditions can vary based on the specific substrates and catalyst system used.

Reaction Coupling Partner Typical Catalyst Typical Base Typical Solvent
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Pd(OAc)₂ K₂CO₃, Cs₂CO₃ Toluene, Dioxane, DMF
Heck Alkene Pd(OAc)₂, PdCl₂ Et₃N, K₂CO₃ DMF, Acetonitrile
Sonogashira Terminal Alkyne Pd(PPh₃)₄/CuI Et₃N, Piperidine THF, DMF
Buchwald-Hartwig Amine Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligand NaOtBu, K₃PO₄ Toluene, Dioxane

Chemical Transformations of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to Amino Derivatives

The reduction of the nitro group to an amine is one of its most important transformations, providing a route to synthetically versatile aniline (B41778) derivatives. A variety of reducing agents can accomplish this conversion, and the choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium, platinum, or nickel on a carbon support (Pd/C, Pt/C, Ni/C) with hydrogen gas. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also widely employed. These methods are generally effective for the reduction of nitroarenes. The presence of the bromine atom and the benzyl (B1604629) alcohol functionality requires careful selection of the reducing agent to avoid undesired side reactions like hydrodebromination or reduction of the benzyl alcohol.

Influence on Aromatic Ring Electron Density and Reactivity

As a powerful deactivating group, the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions (e.g., Friedel-Crafts alkylation or acylation, further nitration, or halogenation). Any electrophilic substitution, if forced to occur, would be directed to the positions meta to the nitro group. In this compound, the positions ortho and para to the activating methyl group and ortho to the deactivating bromo group are already substituted.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, as discussed in section 3.1.1.

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality (hydroxymethyl group) can undergo a range of common transformations, such as oxidation, etherification, and esterification.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to convert primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol directly to a carboxylic acid. Selective oxidation in the presence of other sensitive groups like the nitro group can be challenging and requires careful selection of reaction conditions. researchgate.net

Etherification: The formation of an ether from the hydroxymethyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be readily formed by reacting the hydroxymethyl group with a carboxylic acid or its derivative (e.g., an acid chloride or an acid anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more facile route to ester formation. biosynth.com

Table 2: Common Reactions of the Hydroxymethyl Group This table presents generalized conditions for these reactions. The reactivity of this compound may be influenced by its other functional groups.

Reaction Reagent(s) Product
Oxidation (to aldehyde) PCC, DMP (2-Bromo-3-methyl-5-nitrophenyl)formaldehyde
Oxidation (to carboxylic acid) KMnO₄, H₂CrO₄ 2-Bromo-3-methyl-5-nitrobenzoic acid

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol group in this compound is susceptible to oxidation to form the corresponding aldehyde, 2-Bromo-3-methyl-5-nitrobenzaldehyde, and further to the carboxylic acid, 2-Bromo-3-methyl-5-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion of the alcohol to the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. rsc.org These reagents are known to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the α-C-H bond. asianpubs.orgrsc.org The presence of the electron-withdrawing nitro group can influence the reaction rate, generally making the alcohol less susceptible to oxidation compared to electron-rich benzyl alcohols. orientjchem.org

For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO₄) in an alkaline or acidic medium, or chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or a dichromate salt in sulfuric acid, can effectively oxidize the benzylic alcohol to the carboxylic acid. The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these strong oxidizing conditions.

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium chlorochromate (PCC)2-Bromo-3-methyl-5-nitrobenzaldehydePartial Oxidation
This compoundPotassium permanganate (KMnO₄)2-Bromo-3-methyl-5-nitrobenzoic acidFull Oxidation

Formation of Ethers and Esters via Condensation Reactions

The hydroxyl group of this compound can participate in condensation reactions to form ethers and esters.

Etherification: The formation of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. masterorganicchemistry.comlearncbse.in This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the ether. The steric hindrance from the ortho-bromo and ortho-methyl groups can influence the rate of this reaction. learncbse.inmdpi.com Alternatively, acid-catalyzed etherification with another alcohol is also possible, though this method can be less efficient for sterically hindered secondary benzylic alcohols and may lead to side products. researchgate.netnih.gov

Esterification: Esters can be readily prepared by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is an equilibrium process, and the removal of water can drive it to completion. A more reactive approach involves the use of an acyl chloride or anhydride in the presence of a base like pyridine. ncert.nic.in This method is often faster and not reversible.

Table 2: Ether and Ester Formation from this compound

Reactant 1Reactant 2Product TypeGeneral Reaction
This compoundAlkyl Halide (in presence of base)EtherWilliamson Ether Synthesis
This compoundCarboxylic Acid (acid catalyst)EsterFischer Esterification
This compoundAcyl Chloride (in presence of base)EsterAcylation

Deoxyfunctionalization Reactions

Deoxyfunctionalization refers to the removal of the hydroxyl group and its replacement with a hydrogen atom or another functional group. A common method for the deoxygenation of benzylic alcohols is through a two-step process involving conversion of the alcohol to a better leaving group, followed by reduction.

One approach is to convert the alcohol to the corresponding benzylic halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting (2-Bromo-3-methyl-5-nitrophenyl)methyl halide can then be reduced to 2-Bromo-1,3-dimethyl-5-nitrobenzene using a reducing agent such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or through catalytic hydrogenation.

Direct deoxygenation methods are also available, though they might be less common for this specific substrate.

Mechanistic Insights into Key Reaction Pathways

The reactivity of this compound is heavily influenced by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, which deactivates the benzene (B151609) ring towards electrophilic attack but can stabilize anionic intermediates. quora.comnih.gov The bromine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance. The methyl group is weakly electron-donating.

Oxidation Mechanism: The oxidation of benzyl alcohols with chromium(VI) reagents generally involves the formation of a chromate ester. asianpubs.org The rate-determining step is typically the abstraction of the α-hydrogen by a base (which could be a solvent molecule or another species in the reaction mixture), leading to the formation of the aldehyde. The electron-withdrawing nitro group would be expected to decrease the electron density on the benzylic carbon, potentially slowing down the initial attack by the oxidant but could stabilize the transition state of the C-H bond cleavage.

Etherification (Williamson Synthesis) Mechanism: This reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com The rate is sensitive to steric hindrance at the electrophilic carbon of the alkyl halide and at the nucleophilic oxygen of the alkoxide. The ortho-bromo and ortho-methyl groups on the this compound would create significant steric crowding around the hydroxyl group, which could hinder the approach of the alkyl halide to the alkoxide, potentially requiring more forcing reaction conditions.

Esterification (Fischer) Mechanism: The acid-catalyzed esterification begins with the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The nucleophilicity of the alcohol is a key factor. The electron-withdrawing nitro group on the aromatic ring reduces the nucleophilicity of the benzylic alcohol, which may slow down the rate of esterification compared to unsubstituted benzyl alcohol.

Applications of 2 Bromo 3 Methyl 5 Nitrophenyl Methanol in Diverse Chemical Research Fields

Utilization as a Versatile Synthetic Building Block and Intermediate

The molecular architecture of (2-Bromo-3-methyl-5-nitrophenyl)methanol inherently positions it as a potentially useful intermediate in organic synthesis. The presence of multiple functional groups—a hydroxyl group, a bromine atom, a nitro group, and a methyl group on an aromatic ring—offers several sites for chemical modification.

In principle, this compound could serve as a starting material for the synthesis of more complex molecules. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. Furthermore, the nitro group can be reduced to an amine, which can then undergo a plethora of transformations, including diazotization and amide bond formation. The strategic combination of these reactions on the this compound scaffold could, in theory, lead to the assembly of complex molecular frameworks. However, specific examples of such synthetic routes originating from this particular compound are not documented in the scientific literature.

Substituted aromatic compounds are frequently employed as precursors for the synthesis of heterocyclic rings. The functional groups on this compound could theoretically be utilized to construct fused or appended heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions with a suitably modified benzylic position, could be a strategy for forming nitrogen-containing heterocycles. Despite this potential, there are no specific research findings that demonstrate the use of this compound in the synthesis of heterocyclic compounds.

Potential in Advanced Materials Science

The electronic and structural features of this compound suggest that it could be a candidate for incorporation into advanced materials. However, it is crucial to emphasize that its application in this domain remains speculative due to the absence of dedicated research.

Nitroaromatic compounds are known to exhibit photoresponsive properties. researchgate.net The nitro group can undergo photochemical transformations, which could potentially be harnessed in the design of light-sensitive materials. While o-nitrobenzyl derivatives are commonly used as photolabile protecting groups, the specific photoresponsive behavior of this compound has not been investigated. researchgate.net

The presence of a reactive hydroxyl group and a bromine atom could allow for the incorporation of this compound into polymer chains, either as a monomer or as a functional additive. The bromine and nitro functionalities could impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting polymer. researchgate.net However, no studies have been published that describe the polymerization or use of this compound in the formulation of functional polymers or specialty chemicals.

Chiral dopants are essential components in many liquid crystal displays, where they induce a helical twist in the nematic phase. nih.govdakenchem.com The chirality of the dopant molecule is a key factor in its effectiveness. nih.govdakenchem.com While this compound is not inherently chiral, it could potentially be resolved into its enantiomers if it were to adopt a non-planar conformation or be derivatized with a chiral auxiliary. The introduction of a chiral center would be a prerequisite for its exploration as a chiral dopant. There is currently no research on the synthesis of chiral derivatives of this compound or their application in liquid crystal systems.

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Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-3-methyl-5-nitrophenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-substituted benzyl alcohol derivative. For example, bromination of 3-methyl-5-nitrobenzyl alcohol using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions (40–50°C) achieves selective substitution at the 2-position . Alternative routes may involve nitration after bromination, but this requires careful control of reaction stoichiometry to avoid over-nitration. Solvent choice (e.g., polar aprotic vs. halogenated solvents) significantly impacts reaction kinetics and regioselectivity .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns, particularly distinguishing between bromine and nitro group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for research-grade material). X-ray crystallography, using software like SHELXL or ORTEP-III , resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and reactivity of brominated aromatics, use fume hoods and personal protective equipment (PPE) including nitrile gloves and flame-retardant lab coats. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Storage requires inert atmospheres (argon or nitrogen) at 4°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects govern the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom’s electrophilicity is modulated by the adjacent methyl (electron-donating) and nitro (electron-withdrawing) groups. Computational studies (DFT calculations) predict activation barriers for Pd-catalyzed couplings, with the nitro group destabilizing transition states via resonance withdrawal. Experimental optimization involves screening ligands (e.g., SPhos vs. XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to mitigate steric hindrance from the methyl group .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies in solubility (e.g., chloroform vs. DMSO) arise from polymorphic forms or residual impurities. Thermo-gravimetric analysis (TGA) identifies solvent retention, while dynamic light scattering (DLS) detects nanoscale aggregates. Standardized protocols (e.g., saturation shake-flask method at 25°C) with controlled humidity improve reproducibility .

Q. How can computational tools predict metabolic pathways or synthetic accessibility of derivatives?

  • Methodological Answer : Databases like REAXYS and PISTACHIO model retrosynthetic pathways, prioritizing precursors with high Tanimoto similarity scores. For metabolic predictions, BKMS_METABOLIC simulates phase I/II transformations (e.g., CYP450-mediated oxidation). Machine learning algorithms (e.g., graph neural networks) evaluate synthetic feasibility based on reaction yields and step counts from historical data .

Comparative and Mechanistic Questions

Q. How does substituting bromine with chlorine or altering nitro group positions affect biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-chloro-3-methyl-5-nitrophenyl derivatives) reveal halogen-dependent binding to enzymes like cytochrome P450. Nitro group repositioning (e.g., 4-nitro vs. 5-nitro) alters electron density, quantified via Hammett σ constants. Biological assays (e.g., IC₅₀ in cancer cell lines) correlate these changes with antiproliferative efficacy .

Q. What role does this compound play in studying halogen-bonding interactions in crystal engineering?

  • Methodological Answer : The bromine atom acts as a halogen bond donor, forming short contacts (3.0–3.5 Å) with electron-rich moieties (e.g., carbonyl oxygens) in co-crystals. Crystal packing analysis (Mercury software) identifies supramolecular motifs, while Hirshfeld surfaces quantify interaction contributions. Such studies inform the design of porous materials or co-crystals for drug delivery .

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